
2,2-Dibromobutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromobutanedioic acid, also known as 2,2-dibromosuccinic acid, is an organic compound with the molecular formula C4H4Br2O4. This compound is characterized by the presence of two bromine atoms attached to the second carbon of a butanedioic acid backbone. It is a dibromo derivative of succinic acid and is known for its reactivity and applications in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibromobutanedioic acid can be synthesized through the bromination of maleic acid or fumaric acid. The bromination process involves the addition of bromine to the double bond of maleic or fumaric acid, resulting in the formation of the dibromo derivative. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform, and the reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and maleic or fumaric acid in large reactors, with careful control of reaction conditions to ensure high yield and purity of the product. The product is then purified through crystallization or distillation techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromobutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo derivatives of oxalic acid.
Reduction: Reduction of this compound can lead to the formation of butanedioic acid derivatives.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Dibromo derivatives of oxalic acid.
Reduction: Butanedioic acid derivatives.
Substitution: Hydroxyl or amino-substituted butanedioic acids.
Aplicaciones Científicas De Investigación
2,2-Dibromobutanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of 2,2-dibromobutanedioic acid involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromobutanedioic acid: Another dibromo derivative of butanedioic acid with bromine atoms on the second and third carbons.
2,2-Dibromo-3-nitrilopropionamide: A compound with similar bromine substitution but different functional groups.
Uniqueness
2,2-Dibromobutanedioic acid is unique due to the specific positioning of the bromine atoms on the second carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism distinguishes it from other dibromo derivatives and affects its chemical behavior and applications .
Propiedades
Número CAS |
101349-74-0 |
|---|---|
Fórmula molecular |
C4H4Br2O4 |
Peso molecular |
275.88 g/mol |
Nombre IUPAC |
2,2-dibromobutanedioic acid |
InChI |
InChI=1S/C4H4Br2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10) |
Clave InChI |
OHUZDYSSDJKBLQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(C(=O)O)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


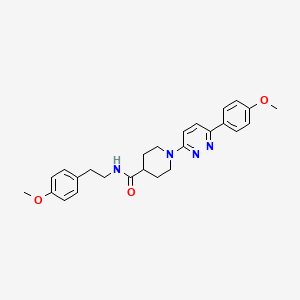
![7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one](/img/structure/B14128415.png)
![2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14128423.png)

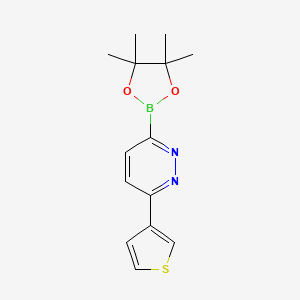
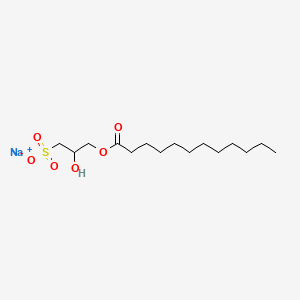
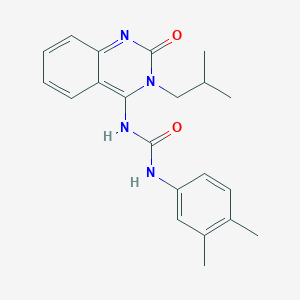
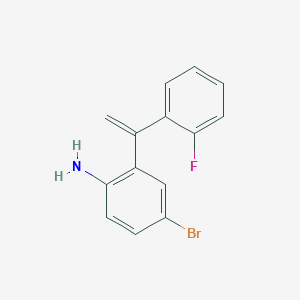
![(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)
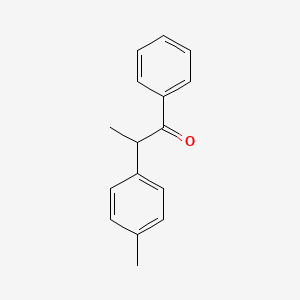

![2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B14128477.png)
![3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B14128478.png)
![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)
